[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol
Description
[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a fluorinated derivative of the imidazo[2,1-b][1,3]benzothiazole scaffold, characterized by a 4-fluorophenyl substituent and a hydroxymethyl group at position 3. This compound belongs to a class of heterocyclic structures known for diverse biological activities, including antitumor, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-8,20H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCZPVPHMXAHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C). These cells play a crucial role in the progression of liver cancer and melanoma, respectively.
Mode of Action
The compound interacts with its targets by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms. This leads to genetic changes that trigger cell death. The presence of sulfonamide in combination with methoxy substitution enhances DNA fragmentation.
Biochemical Pathways
The compound affects the biochemical pathways related to cell death, specifically those involved in DNA repair and free radical generation. The downstream effects include the fragmentation of DNA and the death of cancer cells.
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests it has sufficient bioavailability to reach its targets.
Result of Action
The result of the compound’s action is the death of cancer cells. Specifically, the compound has shown considerable in vitro anticancer activity against the Hep G2 cell line. It has also proven to be more potent when combined with radiation, acting as an effective radiosensitizer.
Biological Activity
The compound [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a complex organic molecule notable for its unique structural features and potential biological activities. The presence of a fluorinated phenyl group may enhance its electronic properties and influence its interaction with biological targets. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C16H16FN3OS
- Molecular Weight : Approximately 298.36 g/mol
- Structural Features : The compound contains a tetrahydroimidazo[2,1-b][1,3]benzothiazole moiety and a hydroxymethyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antitumor Effects : Compounds similar to this one have shown significant antitumor activity in various cancer cell lines.
- Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and fungal pathogens.
- G Protein-Coupled Receptor (GPCR) Interaction : Investigations into binding affinities reveal interactions with GPCRs, which are critical in many physiological processes.
Antitumor Activity
A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that it inhibits cell proliferation by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Induction of oxidative stress |
Antimicrobial Activity
The compound was tested against various bacterial strains using the disk diffusion method. It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 20 | 16 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results showed improved survival rates compared to standard treatments alone. -
Antimicrobial Resistance Study :
Research focused on the potential use of this compound in combating antibiotic-resistant strains of bacteria. The findings suggested that it could serve as an adjunct therapy alongside traditional antibiotics.
Scientific Research Applications
[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol is a chemical compound with potential applications in scientific research.
Basic Information
Potential Applications
this compound is a useful research compound for many research applications.
While the search results do not provide specific applications for this compound, they do highlight research involving related compounds:
- Monoamine Oxidase and Cholinesterase Inhibition Some benzothiazole-isoquinoline derivatives have been synthesized and tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE), suggesting potential applications in treating neurodegenerative diseases complicated by depression .
- Acetylcholinesterase Inhibition Certain 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin exhibit acetylcholinesterase inhibitory activity, indicating potential therapeutic applications for Alzheimer’s disease .
- Fluorinated (Benzo[d]imidazol-2-yl)methanols These compounds and their derivatives are used in a wide variety of fields, such as in red-emitting fluorophores, cytotoxic and apoptosis-inducing agents, and as derivatives with antimicrobial activity .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
4-Fluorophenyl vs. Phenyl, Methylphenyl, and Chlorophenyl
- Lower metabolic stability compared to fluorinated derivatives due to reduced resistance to oxidative degradation.
Core Structural Variations
Tetrahydroimidazobenzothiazole vs. Dihydroimidazothiazole
- 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole (): The dihydro core lacks the fused benzene ring, reducing aromatic stacking interactions. This simplification correlates with moderate antioxidant activity (89% DPPH inhibition for 4g) .
Benzothiazole vs. Pyrido-Benzothiazole Hybrids ():
- Fluorobenzoyl-substituted pyrido-benzothiazoles (e.g., 2e in ) exhibit higher melting points (283–285°C) due to extended conjugation, whereas the methanol group in the target compound may lower melting points via increased solubility .
Functional Group Modifications
Methanol vs. Carbonyl or Hydrazide Groups
- 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide (): The hydrazide group enables Schiff base formation, critical for acetylcholinesterase inhibition. The target compound’s methanol group may instead participate in hydrogen bonding, altering enzyme interaction modes .
-
- The aldehyde group at position 3 (e.g., 2-(4-fluorophenyl)-...-carbaldehyde) offers reactivity for further derivatization but lacks the hydroxyl group’s stabilizing hydrogen bonds .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Synthetic Route Development
Route 1: Aldehyde Reduction Pathway
Synthesis of Intermediate A
The carbaldehyde precursor (CID: 3789611) is synthesized via cyclocondensation as documented in PubChem records:
Reaction Scheme
- Condensation of 4-fluorobenzaldehyde with 2-aminothiophenol
- Cyclization with chloroacetaldehyde under basic conditions
- Formylation using Vilsmeier-Haack reagent (POCl3/DMF)
Key Parameters
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH, HCl | 80 | 12 | 78 |
| 2 | K2CO3, DMF | 120 | 6 | 65 |
| 3 | POCl3, DMF | 0→25 | 24 | 58 |
Reduction to Target Alcohol
Sodium borohydride-mediated reduction converts the aldehyde to primary alcohol:
Procedure
- Dissolve Intermediate A (1.0 equiv) in anhydrous THF
- Add NaBH4 (2.5 equiv) portion-wise at 0°C
- Stir at room temperature for 4 h
- Quench with saturated NH4Cl
- Extract with EtOAc, dry over Na2SO4
Optimization Data
| Reducing Agent | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| NaBH4 | THF | 25 | 92 |
| LiAlH4 | Et2O | 0→25 | 88 |
| BH3·THF | THF | 40 | 95 |
Route 2: Nucleophilic Substitution Approach
Bromomethyl Intermediate Preparation
From the aldehyde intermediate:
- Conversion to bromomethyl derivative using PBr3
- Purification via flash chromatography (Hexane:EtOAc 3:1)
Reaction Metrics
- PBr3 (1.2 equiv) in DCM at -10°C
- 85% isolated yield
Hydroxyl Group Installation
Controlled hydrolysis under mild basic conditions:
Stepwise Protocol
- Suspend Intermediate B (1.0 equiv) in THF/H2O (4:1)
- Add K2CO3 (3.0 equiv)
- Reflux at 60°C for 8 h
- Neutralize with 1M HCl
Yield Enhancement Strategies
- Phase-transfer catalysis (TBAB) improves yield to 91%
- Microwave assistance reduces reaction time to 45 min
Alternative Methodologies from Structural Analogs
Thiazolo-Pyridazinone Inspired Synthesis
Adapting procedures from PMC4871179:
Key Modifications
- Replace pyridazinone core with benzothiazole
- Introduce fluorophenyl group via Suzuki coupling
- Final oxidation-reduction sequence
Comparative Yield Analysis
| Step | Conventional Method | Modified Protocol |
|---|---|---|
| Cyclization | 68% (4 h reflux) | 76% (microwave, 30 min) |
| Fluorophenyl Introduction | 58% (SNAr) | 82% (Suzuki coupling) |
Characterization and Quality Control
Spectroscopic Validation
1H-NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, imidazole-H)
- δ 7.85–7.78 (m, 2H, Ar-H)
- δ 7.25–7.18 (m, 2H, Ar-H)
- δ 4.65 (s, 2H, CH2OH)
- δ 2.95–2.88 (m, 4H, cyclohexane-H)
13C-NMR (100 MHz, DMSO-d6)
- 163.2 (C-F coupling)
- 152.4 (imidazole C2)
- 60.8 (CH2OH)
HRMS (ESI+)
- Calculated for C16H15FN2OS [M+H]+: 302.0894
- Found: 302.0891
Industrial-Scale Considerations
Process Optimization Challenges
- Purity Requirements : ≥99.5% by HPLC
- Byproduct Formation :
- Over-reduction to methyl group (3–5%)
- Ring-opening products during hydrolysis (<2%)
Mitigation Strategies
- Implement in situ FTIR monitoring
- Use flow chemistry for exothermic reduction steps
Q & A
Q. What synthetic methodologies are established for preparing [2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol?
The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with a fluorophenyl-substituted α-bromo ketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) in ethanol under reflux (4–6 hours). Post-reaction, the crude product is purified via recrystallization from ethanol or methanol . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential.
Q. How is the structure of this compound verified experimentally?
Key spectroscopic techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), imidazo-thiazole ring protons (δ 2.8–3.5 ppm for tetrahydro ring), and the methanol group (δ ~4.5 ppm, broad singlet).
- IR Spectroscopy : O–H stretch (~3200–3500 cm⁻¹) for the methanol group and C=N/C–S stretches (~1600–1500 cm⁻¹) for the heterocyclic core .
- X-ray crystallography (if crystals are obtainable) resolves bond lengths/angles and confirms regiochemistry .
Q. What preliminary biological activities are reported for related imidazo-benzothiazole derivatives?
Structural analogs exhibit diverse bioactivities, including antimalarial (IC₅₀ values ranging from 63 nM to >10 μM in Plasmodium falciparum strains) and antitumor effects. For example, fluorophenyl-substituted imidazo-pyrazine derivatives showed strain-dependent potency (e.g., 200 nM in 3D7 vs. 175 nM in W2), suggesting target specificity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Microwave irradiation (e.g., 130°C, 45 minutes in ethanol) accelerates cyclization reactions, reducing synthesis time from hours to minutes. This method enhances yield by minimizing side reactions and improving regioselectivity. Post-reaction, rapid solvent evaporation under reduced pressure simplifies purification .
Q. What computational strategies predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to targets like FLT3 kinase or Plasmodium enzymes. Key steps include:
Q. How do substituents on the fluorophenyl or imidazo-thiazole rings influence bioactivity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., –F) on the phenyl ring enhance antimalarial potency (e.g., IC₅₀ < 200 nM in 3D7 strain).
- Hydrophobic substituents on the tetrahydro ring improve membrane permeability but may reduce solubility.
- Methanol groups at position 3 increase hydrogen-bonding potential, critical for target engagement .
Q. How can conflicting biological data (e.g., IC₅₀ variability across assays) be resolved?
- Standardized protocols : Ensure consistent parasite culture conditions (e.g., hematocrit, growth medium).
- Dose-response validation : Use triplicate measurements and reference controls (e.g., chloroquine for antimalarial assays).
- Metabolic stability assessment : Test compound stability in liver microsomes to rule out assay artifacts from rapid degradation .
Q. What methodologies improve aqueous solubility for in vivo studies?
Q. How can polymorphic forms of the compound be characterized and controlled?
- PXRD (Powder X-ray Diffraction) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures.
- DSC (Differential Scanning Calorimetry) : Monitor melting points and phase transitions.
- Crystallization optimization : Use solvent/anti-solvent combinations (e.g., ethanol/water) to favor the desired polymorph .
Q. What in vitro models assess metabolic stability and toxicity?
- Liver microsome assays : Incubate with human/rat microsomes and NADPH to measure half-life (t₁/₂) and intrinsic clearance.
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms via fluorometric assays.
- Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
